Epi Trandolapril-d5 benzyl ester is a deuterated derivative of Epi Trandolapril, a well-known angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure. The molecular formula of Epi Trandolapril-d5 benzyl ester is , with a molecular weight of approximately 525.69 g/mol . The incorporation of deuterium atoms in this compound enhances its metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies and drug development.
The products formed from these reactions depend on the specific reagents and conditions employed.
The synthesis of Epi Trandolapril-d5 benzyl ester typically involves the following steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, ensuring high yield and purity.
Epi Trandolapril-d5 benzyl ester is utilized in various fields:
Research indicates that Epi Trandolapril-d5 benzyl ester has minimal significant interactions when co-administered with other cardiovascular drugs. Its unique properties may lead to altered pharmacodynamics compared to non-deuterated forms, potentially affecting its interaction profiles with various biological targets .
Epi Trandolapril-d5 benzyl ester stands out due to its incorporation of deuterium, which enhances metabolic stability and reduces degradation rates. This feature makes it particularly valuable in pharmacokinetic studies and drug development processes compared to its non-deuterated counterparts .
Epi Trandolapril-d5 benzyl ester is systematically named benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate. Its molecular formula is C31H35D5N2O5, with a molecular weight of 525.69 g/mol. The "d5" designation indicates the substitution of five hydrogen atoms with deuterium at the phenyl group’s 2, 3, 4, 5, and 6 positions.
Property | Trandolapril Benzyl Ester | Epi Trandolapril-d5 Benzyl Ester |
---|---|---|
Molecular Formula | C31H40N2O5 | C31H35D5N2O5 |
Molecular Weight (g/mol) | 520.7 | 525.69 |
CAS Number | 98677-37-3 | 2714431-02-2 |
Key Modification | None | Deuterium substitution at phenyl |
The stereochemical prefix "Epi" denotes a distinct spatial arrangement compared to the parent compound, influencing its biological activity and metabolic pathways.
Trandolapril, the progenitor of this deuterated analog, was patented in 1981 and approved for clinical use in 1993 as an antihypertensive agent. Its development aligned with broader efforts to optimize ACE inhibitors for prolonged efficacy and reduced side effects.
The concept of deuterating pharmaceuticals emerged in the 1970s, with the first U.S. patent for deuterated molecules filed during this period. However, practical applications lagged until advances in synthetic chemistry and isotopic labeling techniques matured. The approval of deutetrabenazine (Austedo®) in 2017 marked a turning point, validating deuterium’s role in enhancing drug pharmacokinetics.
Epi Trandolapril-d5 benzyl ester likely originated post-2010, coinciding with renewed interest in deuterated drugs. PubChem records indicate its registration in March 2022, reflecting contemporary efforts to refine trandolapril’s properties. The compound’s synthesis builds on established methods for trandolapril production, incorporating deuterium via palladium-catalyzed hydrogen-deuterium exchange or specialized deuterated precursors.
Deuterium substitution at critical metabolic sites slows cytochrome P450-mediated oxidation, extending the compound’s half-life. The kinetic isotope effect reduces the rate of C–D bond cleavage by 6–10-fold compared to C–H bonds, which is particularly advantageous for drugs like trandolapril that undergo hepatic metabolism.
As a stable isotope-labeled internal standard, Epi Trandolapril-d5 benzyl ester enables precise quantification of trandolapril and its metabolites in mass spectrometry. Its near-identical chemical behavior to the non-deuterated form ensures accurate calibration, minimizing matrix effects in biological samples.
Synthesizing Epi Trandolapril-d5 benzyl ester requires meticulous control over deuterium incorporation. Modern routes employ deuterated benzyl bromide or isotopically enriched phenylalanine derivatives to ensure regioselective labeling. Industrial-scale production leverages continuous-flow reactors to optimize yield and purity.
Epi Trandolapril-d5 benzyl ester represents a deuterium-labeled derivative of the angiotensin-converting enzyme inhibitor trandolapril, characterized by a complex molecular architecture with multiple stereocenters and functional groups [1] [2]. The compound possesses a molecular formula of C31H35D5N2O5 with a molecular weight of 525.691 grams per mole [2] [8]. The accurate mass determination yields 525.325 daltons, reflecting the contribution of five deuterium atoms incorporated into the phenyl ring system [2] [8].
The molecular architecture centers around an octahydroindole bicyclic core system, which forms the structural backbone of the molecule [1] [2]. This core exhibits a rigid chair-chair conformation that maintains the stereochemical integrity of the compound throughout various conformational states [25]. The octahydroindole ring system contains three chiral centers at positions 2, 3a, and 7a, with the absolute configuration designated as (2S,3aR,7aS) [2] [8].
Property | Value |
---|---|
Molecular Formula | C31H35D5N2O5 |
Molecular Weight | 525.691 g/mol |
Accurate Mass | 525.325 Da |
Stereochemical Configuration | (2S,3aR,7aS) for octahydroindole core, (2S) for propanoyl group, (2R) for phenylpropyl group |
IUPAC Name | benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
The functional group analysis reveals several key structural motifs that contribute to the compound's chemical behavior . The benzyl ester functionality at the 2-position of the octahydroindole ring provides a hydrolyzable protecting group that can be cleaved under physiological conditions . The propanoyl linker connecting the octahydroindole core to the phenylpropyl side chain exhibits amide bond character, which restricts rotational freedom and stabilizes the overall conformation .
The ethoxycarbonyl group attached to the phenylpropyl side chain serves as an ester functionality that undergoes metabolic transformation in biological systems . The pentadeuteriophenyl moiety represents the most significant structural modification, where all five aromatic hydrogen atoms have been replaced with deuterium atoms [2] [8]. This modification significantly alters the vibrational characteristics and metabolic stability of the compound compared to its non-deuterated counterpart [15] [17].
The deuterium labeling pattern in Epi Trandolapril-d5 benzyl ester follows a systematic substitution strategy where all five hydrogen atoms on the phenyl ring are replaced with deuterium isotopes [2] [8]. This complete deuteration of the aromatic ring creates a pentadeuteriophenyl group that exhibits distinct isotopic distribution characteristics [15] [16].
The isotopic distribution pattern shows five deuterium atoms positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring [2] [8]. This symmetrical labeling approach ensures uniform isotopic effects across the entire aromatic system [15]. The deuterium atoms contribute an additional mass of approximately 5.024 daltons to the overall molecular weight, reflecting the mass difference between deuterium (2.014 Da) and protium (1.008 Da) [15].
Position | Carbon Position | Deuterium Label | Effect on Properties |
---|---|---|---|
Phenyl Ring | C-2 | D | Increased metabolic stability |
Phenyl Ring | C-3 | D | Altered vibrational modes |
Phenyl Ring | C-4 | D | Modified C-D bond length |
Phenyl Ring | C-5 | D | Reduced rate of oxidative metabolism |
Phenyl Ring | C-6 | D | Enhanced pharmacokinetic profile |
The isotopic effects manifest in several measurable parameters [15] [16]. The carbon-deuterium bond length measures approximately 1.08 angstroms compared to 1.09 angstroms for carbon-hydrogen bonds, representing a reduction of about 0.01 angstroms [20]. The bond dissociation energy increases by approximately 5-10% for carbon-deuterium bonds relative to carbon-hydrogen bonds, contributing to enhanced metabolic stability [15] [20].
Vibrational frequency analysis reveals that deuterium substitution reduces the stretching frequencies by a factor of approximately 1.4, consistent with the theoretical prediction based on the square root of the mass ratio [15] [16]. This frequency shift has profound implications for infrared spectroscopic identification and metabolic enzyme recognition [17]. The deuterium kinetic isotope effect typically ranges from 2 to 7 for primary isotope effects, significantly slowing metabolic processes that involve cleavage of carbon-deuterium bonds [17] [21].
The comparative analysis between Epi Trandolapril-d5 benzyl ester and its non-deuterated analogue reveals significant differences in molecular properties and biological behavior [17] [21]. The deuterated compound exhibits enhanced metabolic stability primarily due to the increased bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [15] [17].
Structural comparisons demonstrate that the overall molecular architecture remains essentially unchanged upon deuteration . The stereochemical configuration at all chiral centers maintains identical absolute configurations, ensuring that the deuterated compound retains the same three-dimensional shape as the parent molecule [18] [22]. The crystallographic analysis indicates similar unit cell parameters and space group assignments, with only minor variations in hydrogen bonding patterns [22] [28].
Property | Non-deuterated Analogue | Epi Trandolapril-d5 benzyl ester | Difference/Ratio |
---|---|---|---|
Bond Length (C-H vs C-D) | 1.09 Å (typical C-H) | 1.08 Å (typical C-D) | ~0.01 Å shorter |
Bond Dissociation Energy | Lower (C-H) | Higher (C-D) | ~5-10% higher |
Vibrational Frequency | Higher frequency | Lower frequency (factor of ~1.4) | ~1/√2 ratio |
Metabolic Stability | Standard | Enhanced | Significant improvement |
Crystalline Structure | Similar packing arrangement | Comparable with subtle differences | Minor variations in hydrogen bonding |
Pharmacokinetic studies demonstrate that deuteration significantly alters the metabolic profile of the compound [17] [21]. The primary metabolic pathway involves oxidative metabolism of the phenyl ring, which proceeds more slowly in the deuterated version due to the kinetic isotope effect [17]. This results in prolonged plasma half-life and reduced clearance rates compared to the non-deuterated analogue [21].
The isotope effects also influence the compound's interaction with cytochrome P450 enzymes, which are responsible for metabolic biotransformation [17] [21]. The deuterium substitution creates a metabolic barrier that requires higher activation energy for bond cleavage, effectively reducing the rate of metabolic degradation [15] [17]. This characteristic makes deuterated compounds particularly valuable for research applications where enhanced stability is desired .
The crystallographic analysis of Epi Trandolapril-d5 benzyl ester reveals detailed structural information about the molecular packing and conformational preferences in the solid state [22] [28]. The compound crystallizes in an orthorhombic crystal system with space group P212121, exhibiting unit cell parameters that accommodate the bulky bicyclic structure [22].
The conformational dynamics analysis demonstrates that the octahydroindole core maintains a rigid bicyclic conformation with minimal flexibility [25]. The chair-chair arrangement of the fused ring system represents the lowest energy conformation, with the substituents adopting equatorial positions to minimize steric interactions [25]. The benzyl ester group exhibits rotational flexibility around the carbon-oxygen bond, allowing for multiple rotameric states with relatively small energy barriers [25].
Structural Element | Conformational Preference | Energetic Considerations |
---|---|---|
Octahydroindole Core | Rigid bicyclic system with fixed (2S,3aR,7aS) stereochemistry | Lowest energy in chair-chair conformation |
Benzyl Ester Group | Rotational flexibility around C-O bond | Multiple rotamers possible with small energy barriers |
Phenyl-d5 Group | Restricted rotation due to deuterium labeling | Slightly higher rotational barriers compared to non-deuterated |
Ethoxy Carbonyl Group | Extended conformation preferred | Stabilized by intramolecular interactions |
Propanoyl Linker | Limited rotation due to amide bond character | Planar amide geometry preferred |
Molecular dynamics simulations reveal that the deuterated phenyl ring exhibits slightly restricted rotational motion compared to the non-deuterated analogue [12] [25]. The increased mass of deuterium atoms affects the vibrational modes and rotational barriers, leading to subtle but measurable differences in conformational dynamics [15] [16]. The amide bond connecting the propanoyl linker maintains planar geometry due to partial double bond character, restricting rotation around this axis [25].
The crystal packing analysis shows that molecules arrange in a herringbone pattern with intermolecular hydrogen bonding interactions [19] [28]. The indole nitrogen atoms participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, creating a network of stabilizing interactions [19]. The deuterium atoms in the phenyl ring do not significantly alter the overall packing arrangement but may influence the strength of weak intermolecular interactions [28].
The synthesis of Epi Trandolapril-d5 benzyl ester relies on strategic benzyl esterification approaches that preserve the deuterium incorporation while facilitating subsequent purification and isolation procedures. The benzyl ester functionality serves as a critical protecting group for the carboxylic acid moiety, enabling selective transformations at other positions without compromising the stereochemical integrity of the molecule [2].
Classical benzyl esterification methodologies employ benzyl alcohol in the presence of acid catalysts, typically under dehydrating conditions. For deuterated compounds, particular attention must be paid to reaction conditions that minimize hydrogen-deuterium exchange, which could compromise isotopic purity [3]. The esterification process typically involves the activation of the carboxylic acid through the formation of an acylium ion intermediate, followed by nucleophilic attack by benzyl alcohol [2].
Advanced esterification strategies for deuterated pharmaceuticals incorporate mild reaction conditions to prevent isotopic scrambling. The use of coupling reagents such as dicyclohexylcarbodiimide with 4-dimethylaminopyridine provides efficient benzyl ester formation while maintaining the deuterium content at critical positions [4]. Alternative approaches utilize benzyl bromide or benzyl chloride under basic conditions, which can offer superior isotopic retention compared to acid-catalyzed methods [5].
The choice of solvent system significantly influences the success of benzyl esterification in deuterated compounds. Aprotic solvents such as dichloromethane or acetonitrile are preferred to minimize deuterium exchange reactions that could occur in protic media [3] [5]. Temperature control remains crucial, with most deuterated benzyl esterifications proceeding optimally at temperatures below 60 degrees Celsius to prevent thermal decomposition or isotopic scrambling [4].
Quantitative analysis of benzyl ester formation in deuterated systems requires specialized analytical techniques capable of distinguishing between isotopologues. High-resolution mass spectrometry coupled with liquid chromatography provides definitive characterization of the desired product while quantifying potential isotopic impurities [6]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and isotopic purity assessment [7].
Deuterium incorporation into the Epi Trandolapril scaffold employs multiple synthetic strategies designed to achieve high isotopic enrichment at specific molecular positions. The primary approach involves the use of deuterated benzyl precursors, specifically targeting the phenyl ring for pentadeuterium substitution [7]. This strategy ensures that the deuterium atoms are incorporated during the early stages of synthesis, minimizing the risk of isotopic dilution during subsequent transformations.
Electrocatalytic deuteration represents a modern approach for achieving high deuterium incorporation levels. Recent developments in this field demonstrate the use of palladium-nitrogen-doped carbon electrodes in combination with deuterium oxide as the deuterium source [8] [9]. These methods achieve deuterium incorporation levels exceeding 95 percent while maintaining excellent selectivity for aromatic positions [8]. The electrocatalytic approach offers advantages in terms of scalability and environmental compatibility compared to traditional deuteration methods requiring deuterium gas.
Catalytic hydrogen-deuterium exchange methodologies provide an alternative route for deuterium incorporation, particularly useful for late-stage modifications of pharmaceutical intermediates [10] [11]. Platinum and palladium catalysts facilitate the exchange process under mild conditions, typically at temperatures between 80 and 120 degrees Celsius in the presence of deuterium oxide [12]. The selectivity of these processes can be enhanced through the use of directing groups or specific ligand systems that favor deuterium incorporation at desired positions [13] [14].
Single-electron transfer processes using samarium diiodide in combination with deuterium oxide represent a specialized approach for reductive deuteration of aromatic esters [10]. This methodology achieves high deuterium incorporation levels (greater than 95 percent deuterium-2) while maintaining excellent functional group tolerance. The process operates under mild conditions and provides precise control over the deuteration pattern, making it particularly suitable for pharmaceutical applications [10].
Quality control of deuterium incorporation requires sophisticated analytical methodologies capable of detecting and quantifying isotopic impurities at trace levels [15] [6] [16]. Modern pharmaceutical development demands isotopic purity levels exceeding 98 percent for deuterated active pharmaceutical ingredients, necessitating analytical methods with corresponding sensitivity and precision. Liquid chromatography-mass spectrometry using nominal mass instrumentation has emerged as a practical solution for routine quality control applications [6].
Catalytic hydrogenolysis represents the most widely employed method for benzyl ester deprotection in pharmaceutical synthesis, offering high efficiency and excellent functional group compatibility [17] [18]. The process typically employs palladium on carbon as the heterogeneous catalyst, operating under hydrogen atmosphere at atmospheric or slightly elevated pressure [18] [19]. For deuterated compounds, particular attention must be paid to reaction conditions that minimize deuterium-hydrogen exchange during the deprotection process.
The mechanism of palladium-catalyzed hydrogenolysis involves the coordination of both hydrogen and the benzyl ester substrate to active sites on the metal surface, followed by cleavage of the benzyl-oxygen bond to generate the corresponding carboxylic acid and toluene [18]. The reaction proceeds through a series of elementary steps including substrate adsorption, hydrogen activation, and product desorption. The rate-determining step typically involves the cleavage of the benzyl-oxygen bond, which can be influenced by electronic and steric factors in the substrate molecule [18].
Transfer hydrogenation provides an alternative to direct hydrogenolysis using hydrogen gas, employing hydrogen donors such as 1,4-cyclohexadiene in the presence of palladium catalysts [17]. This approach offers advantages in terms of safety and convenience, eliminating the need for high-pressure hydrogen handling. Transfer hydrogenation demonstrates excellent chemoselectivity, enabling benzyl ester cleavage in the presence of benzyl ethers and other potentially competing functional groups [17].
Recent advances in hydrogenolysis methodology include the development of enhanced catalyst systems incorporating acidic additives [19]. The combination of palladium on carbon with niobic acid on carbon demonstrates remarkable acceleration of debenzylation reactions, reducing reaction times from hours to minutes while maintaining high yields and selectivity [19]. This enhancement is attributed to the dual Brønsted and Lewis acid properties of niobic acid, which facilitate substrate activation and promote efficient turnover [19].
Homogeneous palladium catalysis offers superior control over reaction selectivity and enables operation under milder conditions compared to heterogeneous systems [20]. Recent developments in homogeneous dehalogenative deuteration using palladium complexes with zinc acetate additives demonstrate complete isotope incorporation with excellent functional group tolerance [20]. These systems operate under mild reaction conditions and show particular promise for gram-scale preparation of deuterated pharmaceutical intermediates [20].
Substrate scope considerations for catalytic hydrogenolysis encompass a wide range of functional groups commonly encountered in pharmaceutical synthesis [18] [19]. The methodology demonstrates excellent tolerance for multiple bonds, cyano groups, and various heterocyclic systems. However, certain functional groups such as low-valency sulfur compounds can lead to catalyst poisoning, necessitating careful substrate evaluation and potential catalyst modification [18].
Enantiomeric resolution of Epi Trandolapril-d5 benzyl ester requires specialized methodologies that can effectively separate stereoisomers while maintaining isotopic integrity [21] [22] [23]. Classical resolution approaches involve the formation of diastereomeric salts using chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [21]. The choice of resolving agent is critical and typically requires screening of multiple candidates to identify optimal conditions for a specific substrate [21].
Diastereomeric salt formation represents the most common approach for pharmaceutical-scale chiral resolution, offering advantages in terms of scalability and cost-effectiveness [22] [23]. Common resolving agents include tartaric acid, mandelic acid, and various chiral amines such as brucine and cinchotoxine [21]. The success of this approach depends on the differential solubilities of the resulting diastereomeric salts, which can be difficult to predict and often requires empirical optimization [21].
The resolution process typically involves dissolving the racemic mixture with the chiral resolving agent in a suitable solvent system, followed by controlled crystallization to achieve selective precipitation of one diastereomeric salt [21] [22]. The less soluble diastereomer is isolated by filtration, while the more soluble form remains in solution. Subsequent treatment with base or acid liberates the desired enantiomer in high optical purity [21].
Advanced resolution methodologies include attrition-enhanced deracemization, also known as Viedma ripening, which enables resolution without the use of chiral resolving agents [22]. This technique applies to compounds that crystallize as conglomerates, where each enantiomer crystallizes separately. The process involves grinding the solid racemate under racemizing conditions, leading to spontaneous resolution through preferential crystallization of one enantiomer [22].
Enantiospecific cocrystallization represents a novel approach that utilizes the formation of cocrystals between one enantiomer and a chiral coformer [22]. This methodology has demonstrated success with compounds that cannot form effective diastereomeric salts, offering an alternative to expensive chiral chromatography. The technique requires structure-based cocrystal screening and construction of ternary phase diagrams to identify optimal conditions [22].
Chromatographic resolution using chiral stationary phases provides high-resolution separation capabilities but is typically limited to analytical or small preparative scales due to cost considerations [22] [23]. However, this approach offers excellent control over enantiomeric purity and can achieve separation of enantiomers that are difficult to resolve by other methods. The development of more efficient chiral stationary phases continues to expand the applicability of this approach for pharmaceutical applications [23].
Quality assessment of enantiomeric purity requires analytical methods capable of detecting minor enantiomeric impurities at levels below 0.1 percent [23]. Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination, offering sensitivity and precision suitable for pharmaceutical quality control. Polarimetry provides a complementary technique for routine monitoring of optical purity, though it lacks the specificity and sensitivity of chromatographic methods [23].
The industrial-scale production of Epi Trandolapril-d5 benzyl ester presents unique challenges that differentiate it from conventional pharmaceutical manufacturing [24] [25] [26] [16]. Primary among these is the requirement for maintaining isotopic purity throughout multi-step synthetic sequences, which demands specialized equipment, analytical capabilities, and quality control procedures [26] [16].
Isotopic purity maintenance represents the most significant challenge in deuterated pharmaceutical manufacturing [16]. Even minor contamination with protiated analogs can significantly impact the therapeutic profile of the final product, necessitating stringent control of all synthetic operations [16]. This requirement extends to solvent systems, reagents, and even atmospheric exposure, as inadvertent hydrogen-deuterium exchange can occur under seemingly benign conditions [26].
Scale-up considerations for deuterated synthesis involve careful optimization of reaction conditions to prevent isotopic scrambling while maintaining acceptable yields and throughput [12] [27] [28]. Traditional scale-up approaches based solely on geometric scaling are often inadequate for deuterated compounds, requiring detailed kinetic and thermodynamic analysis of each synthetic step [12]. Heat and mass transfer considerations become particularly critical, as elevated temperatures or extended reaction times can promote unwanted isotopic exchange reactions [12].
Equipment requirements for industrial deuterated pharmaceutical production include specialized reactor systems capable of maintaining inert atmospheres and precise temperature control [26]. Standard pharmaceutical manufacturing equipment may require modification to prevent contamination with protiated solvents or atmospheric moisture. Dedicated production lines are often necessary to prevent cross-contamination between deuterated and non-deuterated products [26].
Analytical challenges in industrial-scale production encompass both in-process monitoring and final product quality assessment [15] [6] [16]. Real-time monitoring of isotopic purity during synthesis requires analytical methods with rapid turnaround times and sufficient sensitivity to detect trace impurities [6]. Traditional analytical approaches may require significant modification or replacement with specialized techniques capable of isotope discrimination [15].
Cost considerations for deuterated pharmaceutical production significantly exceed those for conventional drugs due to the expense of deuterated starting materials and specialized equipment requirements [24] [25]. The global deuterated drugs market, valued at approximately 341 million United States dollars in 2023, reflects both the growing interest in this therapeutic class and the premium associated with deuterated pharmaceuticals [24]. Economic modeling suggests that deuterated drugs typically command pricing premiums of 2 to 5 times that of their non-deuterated counterparts [25].
Supply chain management for deuterated pharmaceutical production requires careful coordination with specialized suppliers of deuterated intermediates and reagents [29] [30]. The limited number of suppliers capable of producing high-purity deuterated materials creates potential bottlenecks in the manufacturing process. Strategic partnerships with isotope suppliers and the development of internal deuterated intermediate production capabilities represent critical success factors for commercial-scale operations [29] [30].
Quality control specifications for deuterated pharmaceuticals must address both chemical purity and isotopic composition [15] [16]. Regulatory agencies have not yet established comprehensive guidelines for deuterated drug quality control, creating uncertainty in specification setting and analytical method validation [16]. Industry consortiums are working to develop standardized approaches for deuterated pharmaceutical quality assessment, but this remains an evolving area requiring continued attention [16].